molecular formula C11H13NO2 B1320929 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone CAS No. 1220021-47-5

1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone

Cat. No. B1320929
CAS RN: 1220021-47-5
M. Wt: 191.23 g/mol
InChI Key: YVTAVJKTZASBCZ-UHFFFAOYSA-N
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Description

1-(4-(3-Azetidinyloxy)phenyl)-1-ethanone is a novel chemical compound with a wide range of potential applications in scientific research. This compound, also known as 4-azetidinyloxy-phenyl ethanone, is a synthetic analog of the naturally occurring compound dopamine. It has been studied for its potential to act as a dopamine receptor agonist, and has been found to have various biochemical and physiological effects.

Scientific Research Applications

  • Structural Chemistry and Anti-inflammatory Activity : Phenyl dimer compounds, including structures similar to 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone, were studied for their anti-inflammatory activities. These compounds showed moderate to good inhibitory properties in vivo, highlighting their potential in pharmaceutical applications (Singh et al., 2020).

  • Electrochemical Characterization in Dye Applications : A novel synthesized azo dye structurally related to this compound was electrochemically characterized. Its behavior and electrocatalytic effects were studied, indicating potential applications in dye and pigment industries (Surucu et al., 2016).

  • Synthesis and Characterization of Pyrazoline Compounds : Compounds derived from azo chalcones, structurally akin to this compound, were synthesized and characterized. These findings contribute to the understanding of such compounds in chemical synthesis and potential pharmaceutical applications (Hasan & Jaff, 2019).

  • Synthesis and Structure Analysis for Supramolecular Applications : A compound similar in structure to this compound was synthesized and its crystal structure was analyzed. This research is significant in the field of supramolecular chemistry and material science (Cai et al., 2020).

  • Antimicrobial and Antifungal Applications : Various compounds structurally related to this compound have been synthesized and tested for antimicrobial and antifungal activities. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents (Patel et al., 2012).

  • Fungitoxicity of Phenyl Derivatives : Research on 1-(3-(benzylideneamino)phenyl)ethanone and its derivatives, which are structurally similar to the compound of interest, revealed notable fungitoxic properties against various fungi. This highlights potential agricultural applications (Mehton et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that the compound contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . Azetidine derivatives are known to interact with various biological targets, but the specific interactions of this compound require further investigation.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways

Biochemical Analysis

Biochemical Properties

1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in stress response and metabolic regulation. The compound’s ability to form hydrogen bonds and other non-covalent interactions is crucial for its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s influence on these pathways can lead to changes in the overall metabolic profile of the cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for optimizing its therapeutic potential and minimizing any adverse effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects .

properties

IUPAC Name

1-[4-(azetidin-3-yloxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)9-2-4-10(5-3-9)14-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTAVJKTZASBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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